molecular formula C19H18N2O B8169036 2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]- CAS No. 1258617-84-3

2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]-

Cat. No.: B8169036
CAS No.: 1258617-84-3
M. Wt: 290.4 g/mol
InChI Key: NTXXFNZPSJMIHK-UHFFFAOYSA-N
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Description

2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]- is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a phenylmethoxyphenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyridines depending on the nature of the substituent introduced.

Scientific Research Applications

2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine, 4-methyl-: Similar structure but lacks the phenylmethoxyphenyl group.

    2-Pyridinamine, 5-methyl-: Similar structure but with the methyl group at the 5-position instead of the 4-position.

    2-Pyridinamine, 4-methyl-5-phenyl: Similar structure but lacks the methoxy group on the phenyl ring.

Uniqueness

2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]- is unique due to the presence of both the methyl and phenylmethoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-methyl-5-(3-phenylmethoxyphenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-14-10-19(20)21-12-18(14)16-8-5-9-17(11-16)22-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXXFNZPSJMIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=CC=C2)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214055
Record name 2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258617-84-3
Record name 2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258617-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 4-methyl-5-[3-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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